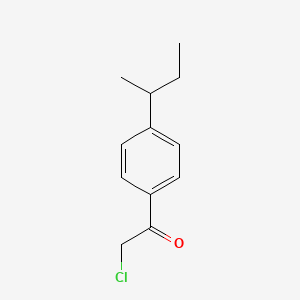1-(4-sec-Butyl-phenyl)-2-chloro-ethanone
CAS No.: 77234-66-3
Cat. No.: VC2019433
Molecular Formula: C12H15ClO
Molecular Weight: 210.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 77234-66-3 |
|---|---|
| Molecular Formula | C12H15ClO |
| Molecular Weight | 210.7 g/mol |
| IUPAC Name | 1-(4-butan-2-ylphenyl)-2-chloroethanone |
| Standard InChI | InChI=1S/C12H15ClO/c1-3-9(2)10-4-6-11(7-5-10)12(14)8-13/h4-7,9H,3,8H2,1-2H3 |
| Standard InChI Key | GBKATGIDLDKFDX-UHFFFAOYSA-N |
| SMILES | CCC(C)C1=CC=C(C=C1)C(=O)CCl |
| Canonical SMILES | CCC(C)C1=CC=C(C=C1)C(=O)CCl |
Introduction
Chemical Identity and Structure
1-(4-sec-Butyl-phenyl)-2-chloro-ethanone is a functionalized acetophenone derivative with a chlorine atom at the alpha position relative to the carbonyl group. The compound's structure features a para-substituted phenyl ring with a sec-butyl group at the 4-position, providing both steric bulk and lipophilicity to the molecule.
Basic Identification Parameters
The compound is characterized by the following identification data:
| Parameter | Value |
|---|---|
| IUPAC Name | 1-(4-butan-2-ylphenyl)-2-chloroethanone |
| CAS Registry Number | 77234-66-3 |
| Molecular Formula | C₁₂H₁₅ClO |
| Molecular Weight | 210.70 g/mol |
| SMILES | CCC(C)C1=CC=C(C=C1)C(=O)CCl |
| InChI | InChI=1S/C12H15ClO/c1-3-9(2)10-4-6-11(7-5-10)12(14)8-13/h4-7,9H,3,8H2,1-2H3 |
| InChIKey | GBKATGIDLDKFDX-UHFFFAOYSA-N |
Structural Features
The compound contains several key structural elements:
-
A para-substituted phenyl ring
-
A sec-butyl group at the 4-position of the phenyl ring, which introduces chirality into the molecule
-
A 2-chloroethanone (-COCH₂Cl) moiety directly attached to the aromatic ring
-
A reactive α-chloroketone functional group that serves as a key site for nucleophilic substitution reactions
The sec-butyl group introduces asymmetry at the carbon atom bearing the methyl and ethyl substituents, making the compound potentially exist as a racemic mixture unless specifically synthesized in an enantioselective manner.
Physical and Chemical Properties
Physical Properties
Based on structural analysis and comparison with similar compounds, the following physical properties can be attributed to 1-(4-sec-Butyl-phenyl)-2-chloro-ethanone:
Computed Physicochemical Properties
Computational methods provide insight into the compound's physicochemical behavior:
The compound's relatively high lipophilicity (XLogP3 = 3.7) suggests good membrane permeability, which may be relevant for its potential biological applications. The presence of one hydrogen bond acceptor (carbonyl oxygen) and absence of hydrogen bond donors influences its intermolecular interactions and solubility profile.
Chemical Reactivity
The reactivity of 1-(4-sec-Butyl-phenyl)-2-chloro-ethanone is dominated by its α-chloroketone functionality, making it a versatile synthon in organic synthesis. The compound exhibits characteristic reactivity patterns typical of halogenated ketones.
Nucleophilic Substitution Reactions
The α-chloroketone moiety serves as an excellent substrate for nucleophilic substitution reactions:
| Nucleophile Type | Reaction Outcome | Potential Applications |
|---|---|---|
| Oxygen nucleophiles (alcohols, phenols) | Formation of α-alkoxyketones or α-aryloxyketones | Synthesis of ethers, glycidic esters |
| Nitrogen nucleophiles (amines, azides) | Formation of α-aminoketones or α-azidoketones | Preparation of amino acid derivatives, heterocycles |
| Sulfur nucleophiles (thiols, thiolates) | Formation of α-thioketones | Synthesis of sulfur-containing compounds |
| Phosphorus nucleophiles (phosphines, phosphites) | Formation of α-phosphorylketones | Organophosphorus compound synthesis |
These substitution reactions typically proceed via an SN2 mechanism, with the chloride serving as a good leaving group.
Carbonyl Functionality Reactions
The ketone group participates in typical carbonyl chemistry:
-
Reduction with hydride reagents (NaBH₄, LiAlH₄) to form secondary alcohols
-
Reaction with organometallic reagents (Grignard, organolithium) to form tertiary alcohols
-
Condensation with amines to form imines or hydrazines to form hydrazones
-
Wittig reactions to form olefins
-
Aldol-type reactions involving the α-carbon
Heterocycle Formation
The α-chloroketone structure serves as an excellent precursor for heterocycle synthesis:
-
Reaction with thiourea to form thiazoles
-
Reaction with ammonia or primary amines to form imidazoles
-
Interaction with pyridine derivatives to form pyridinium salts
As noted for similar compounds: "The chlorine atom at the α-position undergoes nucleophilic substitution with various reagents" including "ammonia/amines" that "forms substituted amines under basic conditions," and "thiols" that "react with thiourea to produce thioether derivatives."
| Functional Group | Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|
| C=O stretching (α-chloroketone) | 1690-1710 | Strong |
| Aromatic C=C stretching | 1550-1610 | Medium |
| C-Cl stretching | 750-850 | Medium |
| Aromatic C-H stretching | 3000-3100 | Weak to medium |
| Aliphatic C-H stretching (sec-butyl) | 2850-2960 | Medium |
Similar α-chloroketone compounds show characteristic IR patterns, as seen in 1-(4-phenylquinolin-2-yl)propan-1-one: "ν max: 3055, 2947, 1697, 1558, 1435, 1373, 1172, 1010."
Nuclear Magnetic Resonance
Expected ¹H NMR signals (predicted):
| Proton Type | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH₂Cl | 4.7-4.9 | singlet | 2H |
| Aromatic protons | 7.2-8.0 | two doublets (AA'BB' pattern) | 4H |
| -CH(CH₃)(CH₂CH₃) | 2.5-2.8 | multiplet | 1H |
| -CH₂CH₃ | 1.5-1.7 | multiplet | 2H |
| -CH(CH₃)- | 1.2-1.3 | doublet | 3H |
| -CH₂CH₃ | 0.8-0.9 | triplet | 3H |
Expected ¹³C NMR signals (predicted):
| Carbon Type | Chemical Shift (ppm) |
|---|---|
| C=O | 190-195 |
| Aromatic C (quaternary) | 145-155 |
| Aromatic C (tertiary) | 125-135 |
| -CH₂Cl | 45-50 |
| -CH(CH₃)(CH₂CH₃) | 40-45 |
| -CH₂CH₃ | 25-30 |
| -CH(CH₃)- | 20-25 |
| -CH₂CH₃ | 10-15 |
First Aid Measures
Based on safety information for related compounds:
"In case of skin contact: Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.
In case of eye contact: Immediately flush with plenty of water. After initial flushing, remove any contact lenses and continue flushing for at least 15 minutes. Keep eye wide open while rinsing. Get medical attention."
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume